molecular formula C13H16O6 B1248287 globosumone B

globosumone B

Cat. No. B1248287
M. Wt: 268.26 g/mol
InChI Key: XPROBYNUZWGFGY-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Globosumone B is a benzoate ester obtained by the formal condensation of o-orsellinic acid with (4S)-1,4-dihydroxypentan-2-one. Isolated from Chaetomium globosum, it exhibits cytotoxic activity towards cancer cell lines. It has a role as a metabolite, a Chaetomium metabolite and an antineoplastic agent. It is a benzoate ester and a member of resorcinols. It derives from an o-orsellinic acid.

Scientific Research Applications

Bioactive Metabolites and Biological Effects

Globosumone B, along with other metabolites like globosumin, has been identified in the desert plant-associated endophytic fungus Chaetomium globosum. These compounds, particularly chaetoglobosin A, have shown biological effects against the seedling growth of Arabidopsis thaliana and exhibited activity against cancer cell lines A549 and HepG2 (Zhang et al., 2021).

Cytotoxic Properties

Globosumones A-C, which are orsellinic acid esters isolated from Chaetomium globosum, have been evaluated for their efficacy in inhibiting cell proliferation in various cancer cell lines. Notably, globosumones A and B demonstrated moderate activity in this regard (Bashyal et al., 2005).

Alkaloids in Anti-Tumor Drug Discovery

Chaetoglobins A and B, alkaloids from Chaetomium globosum, have been characterized as having a significant cytotoxic property valuable for anti-tumor drug discovery. This highlights the potential of compounds from this fungus in developing new therapeutic agents (Ge et al., 2008).

Activation of Biosynthetic Pathways

Research on Chaetomium globosum has also revealed insights into the activation of biosynthetic pathways and the discovery of novel secondary metabolites. This includes the identification of compounds produced by different gene clusters and the role of secondary metabolites, such as aureonitol, which behaves like a transcriptional regulator (Nakazawa et al., 2013).

properties

Product Name

globosumone B

Molecular Formula

C13H16O6

Molecular Weight

268.26 g/mol

IUPAC Name

[(4S)-4-hydroxy-2-oxopentyl] 2,4-dihydroxy-6-methylbenzoate

InChI

InChI=1S/C13H16O6/c1-7-3-9(15)5-11(17)12(7)13(18)19-6-10(16)4-8(2)14/h3,5,8,14-15,17H,4,6H2,1-2H3/t8-/m0/s1

InChI Key

XPROBYNUZWGFGY-QMMMGPOBSA-N

Isomeric SMILES

CC1=CC(=CC(=C1C(=O)OCC(=O)C[C@H](C)O)O)O

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OCC(=O)CC(C)O)O)O

synonyms

globosumone B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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